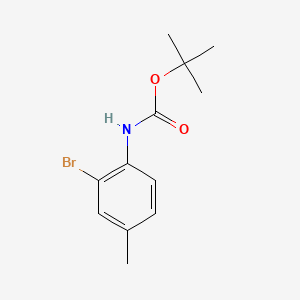

N-BOC 2-Bromo-4-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

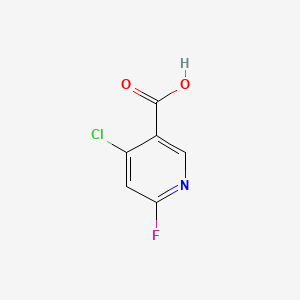

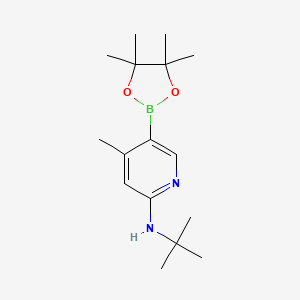

N-BOC 2-Bromo-4-methylaniline is a chemical compound with the CAS Number: 364607-53-4 . It has a linear formula of C12H16BrNO2 . The compound has a molecular weight of 286.17 .

Synthesis Analysis

The synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline involves a series of chemical reactions, predominantly focused on the introduction of a bromine atom onto the aromatic ring . The reaction typically proceeds through electrophilic aromatic substitution, where bromine replaces one of the hydrogen atoms in the 4-position of the 4-Methylaniline molecule .Molecular Structure Analysis

The InChI Code of N-BOC 2-Bromo-4-methylaniline is 1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) . The presence of the compound in the molecular structure imparts specific reactivity and functionality, making it an essential building block in organic synthesis .Chemical Reactions Analysis

2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .Physical And Chemical Properties Analysis

N-BOC 2-Bromo-4-methylaniline is a liquid with a refractive index n20/D 1.602 (lit.) . It has a boiling point of 240 °C (lit.) and a melting point of 14-16 °C (lit.) . The density of the compound is 1.5 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

“N-BOC 2-Bromo-4-methylaniline” is a chemical compound often used as a building block in the synthesis of various organic compounds . Here are some potential applications:

-

Organic Synthesis : This compound can be used as a building block in the synthesis of various organic compounds . It’s often used in reactions that require a protected amine group, which can be deprotected after the reaction is complete .

-

Pharmaceuticals : It could potentially be used in the synthesis of pharmaceuticals, although specific examples are not readily available from my current resources .

-

Material Science : In material science, it could be used in the synthesis of new materials, such as polymers or organic semiconductors .

-

Chemical Research : This compound could be used in chemical research, particularly in the development of new synthetic methods or reactions .

-

Agrochemicals : It could potentially be used in the synthesis of agrochemicals, such as pesticides or herbicides .

-

Dyes and Pigments : It could potentially be used in the synthesis of dyes and pigments .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(2-bromo-4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCPXFWJWZNKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC 2-Bromo-4-methylaniline | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)